Cas no 1261740-10-6 (2-Iodobenzo[d]thiazol-5-ol)
![2-Iodobenzo[d]thiazol-5-ol structure](https://ja.kuujia.com/scimg/cas/1261740-10-6x500.png)
2-Iodobenzo[d]thiazol-5-ol 化学的及び物理的性質
名前と識別子
-
- 2-Iodobenzo[d]thiazol-5-ol
- 2-iodo-5-hydroxybenzothiazole
- FCH1374417
- AX8277360
-
- インチ: 1S/C7H4INOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H
- InChIKey: MTMGRXGPPAORFX-UHFFFAOYSA-N
- ほほえんだ: IC1=NC2C=C(C=CC=2S1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 157
- トポロジー分子極性表面積: 61.4
2-Iodobenzo[d]thiazol-5-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM491552-1g |
2-Iodobenzo[d]thiazol-5-ol |
1261740-10-6 | 97% | 1g |
$*** | 2023-04-03 | |
Alichem | A051000281-5g |
2-Iodo-5-hydroxybenzothiazole |
1261740-10-6 | 98% | 5g |
$2600.58 | 2023-09-03 | |
Alichem | A051000281-1g |
2-Iodo-5-hydroxybenzothiazole |
1261740-10-6 | 98% | 1g |
$944.54 | 2023-09-03 |
2-Iodobenzo[d]thiazol-5-ol 関連文献
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
2-Iodobenzo[d]thiazol-5-olに関する追加情報
Chemical Profile of 2-Iodobenzo[d]thiazol-5-ol (CAS No. 1261740-10-6)
2-Iodobenzo[d]thiazol-5-ol, identified by its Chemical Abstracts Service (CAS) number 1261740-10-6, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and utility in drug development. The presence of an iodine substituent at the 2-position and a hydroxyl group at the 5-position imparts unique electronic and steric properties, making it a valuable scaffold for synthetic modifications and biological evaluations.
The structural framework of 2-Iodobenzo[d]thiazol-5-ol consists of a benzene ring fused to a thiazole ring, with an iodine atom attached to the benzene ring and a hydroxyl group positioned on the thiazole ring. This configuration allows for multiple avenues of chemical manipulation, including nucleophilic aromatic substitution, cross-coupling reactions, and functional group interconversions. These attributes have made it a popular intermediate in the synthesis of more complex pharmacophores targeting various therapeutic areas.
In recent years, 2-Iodobenzo[d]thiazol-5-ol has been extensively studied for its potential applications in medicinal chemistry. One of the most compelling aspects of this compound is its role as a precursor in the development of small-molecule inhibitors. Specifically, it has been explored as a building block for molecules targeting enzymes involved in cancer metabolism and signal transduction pathways. The iodine atom at the 2-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents that can modulate binding affinity and selectivity.
Recent studies have highlighted the utility of 2-Iodobenzo[d]thiazol-5-ol in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases implicated in oncogenic signaling. By leveraging its reactive iodine moiety, researchers have been able to construct novel analogs with enhanced potency and reduced off-target effects. For instance, derivatives of 2-Iodobenzo[d]thiazol-5-ol have shown promising activity against mutant forms of kinases associated with resistance to current therapies. This underscores the compound's significance as a tool in developing next-generation anticancer agents.
Beyond oncology, 2-Iodobenzo[d]thiazol-5-ol has also been investigated for its potential in addressing inflammatory and autoimmune diseases. The benzothiazole core is known to exhibit anti-inflammatory properties, and modifications to this scaffold can fine-tune biological activity. Preliminary data suggest that certain derivatives of 2-Iodobenzo[d]thiazol-5-ol modulate inflammatory cytokine production and inhibit key pro-inflammatory enzymes. These findings open up new avenues for therapeutic intervention in chronic inflammatory conditions.
The synthesis of 2-Iodobenzo[d]thiazol-5-ol itself is well-documented, with multiple routes reported in the literature. One common approach involves the condensation of 2-aminoiodobenzene with thioanisole under basic conditions, followed by oxidation to introduce the hydroxyl group at the 5-position. Alternative methods include palladium-catalyzed coupling reactions that construct the benzothiazole core from simpler precursors. The choice of synthetic route often depends on factors such as scalability, cost-effectiveness, and regioselectivity requirements for downstream applications.
From a computational chemistry perspective, 2-Iodobenzo[d]thiazol-5-ol has been subjected to molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, aiding in the rational design of analogs with improved pharmacokinetic profiles. Additionally, virtual screening techniques have been employed to identify potential binding partners within large databases of protein targets, further expediting drug discovery efforts.
The pharmacological evaluation of 2-Iodobenzo[d]thiazol-5-ol derivatives has revealed intriguing biological activities across multiple disease models. In vitro assays have demonstrated inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical in DNA synthesis pathways relevant to cancer cell proliferation. Furthermore, some derivatives have exhibited antimicrobial properties against resistant bacterial strains by interfering with essential metabolic processes.
The future directions for research involving 2-Iodobenzo[d]thiazol-5-ol are multifaceted. Continued exploration into its derivatives aims to expand its therapeutic applications beyond cancer and inflammation into areas such as neurodegenerative disorders and infectious diseases. Advances in synthetic methodologies will also enable more efficient production scales suitable for clinical trials and commercialization efforts. Collaborative efforts between academic researchers and industry partners are expected to drive innovation by combining expertise in medicinal chemistry with cutting-edge biotechnological approaches.
In conclusion,2-Iodobenzo[d]thiazol-5-ol (CAS No. 1261740-10-6) represents a versatile scaffold with significant potential in pharmaceutical development. Its unique structural features facilitate diverse chemical modifications while maintaining biological relevance through targeted interactions with disease-related proteins and pathways. As research progresses,2-Iodobenzo[d]thiazol-5-ol continues to emerge as a cornerstone compound in medicinal chemistry endeavors aimed at addressing unmet medical needs across various therapeutic domains.
1261740-10-6 (2-Iodobenzo[d]thiazol-5-ol) 関連製品
- 2228979-78-8(1-(4-bromo-3-methoxyphenyl)-2,2-difluorocyclopropan-1-amine)
- 151273-40-4(tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate)
- 29617-66-1((S)-(-)-2-Chloropropionic Acid)
- 98258-36-7(3-(2-aminoethyl)-6-methyl-1H-indol-5-ol)
- 1806063-51-3(2-(Difluoromethyl)-5-methoxypyridine-4-carboxylic acid)
- 1560442-86-5(1-Ethynyl-2,5-dimethylcyclohexan-1-ol)
- 2171932-09-3(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}cyclobutane-1-carboxylic acid)
- 2227697-20-1(rac-(1R,2S)-2-(4,4-difluorobutyl)cyclohexan-1-ol)
- 1094372-46-9(1-cyclopropyl-3-(2-methylfuran-3-yl)propane-1,3-dione)
- 2034310-36-4(2,5-dichloro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide)




